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molecular formula Ce2(CO3)3<br>C3Ce2O9 B082857 Cerium(III) carbonate CAS No. 14623-75-7

Cerium(III) carbonate

Cat. No. B082857
M. Wt: 460.26 g/mol
InChI Key: GHLITDDQOMIBFS-UHFFFAOYSA-H
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Patent
US08323604B2

Procedure details

Into 150 g of 6N nitric acid, 240 g of commercially available cerium carbonate hexahydrate was dissolved, and thereby 390 g of a cerium carbonate solution was obtained. The solution of 390 g was subjected to a centrifugal separation at the revolution number of 1000 rpm for 120 min. Immediately after a separator is stopped, 350 g of supernatant liquid was sampled.
Quantity
150 g
Type
reactant
Reaction Step One
Name
cerium carbonate hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.O.O.O.O.O.O.[C:11](=[O:14])([O-:13])[O-:12].[Ce+3:15].[C:16](=[O:19])([O-:18])[O-:17].[C:20](=[O:23])([O-:22])[O-:21].[Ce+3]>>[C:11](=[O:12])([O-:14])[O-:13].[Ce+3:15].[C:16](=[O:17])([O-:19])[O-:18].[C:20](=[O:21])([O-:23])[O-:22].[Ce+3:15] |f:1.2.3.4.5.6.7.8.9.10.11,12.13.14.15.16|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
cerium carbonate hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.C([O-])([O-])=O.[Ce+3].C([O-])([O-])=O.C([O-])([O-])=O.[Ce+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Ce+3].C([O-])([O-])=O.C([O-])([O-])=O.[Ce+3]
Measurements
Type Value Analysis
AMOUNT: MASS 390 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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